molecular formula C8H2BrCl3N2 B13056037 8-Bromo-2,4,6-trichloroquinazoline

8-Bromo-2,4,6-trichloroquinazoline

Cat. No.: B13056037
M. Wt: 312.4 g/mol
InChI Key: FFJXNEBOEYIRPY-UHFFFAOYSA-N
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Description

8-Bromo-2,4,6-trichloroquinazoline is a quinazoline derivative known for its unique chemical structure and properties Quinazoline derivatives are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Preparation Methods

The synthesis of 8-Bromo-2,4,6-trichloroquinazoline can be achieved through several methods. One common approach involves the cyclocondensation reaction of appropriate precursors under specific conditions. For instance, the reaction of 2,4,6-trichloroaniline with bromine in the presence of a suitable catalyst can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

8-Bromo-2,4,6-trichloroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, leading to the formation of more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-2,4,6-trichloroquinazoline has found applications in various scientific research fields:

    Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in drug discovery and development.

    Medicine: Its derivatives are explored for their potential therapeutic effects, including as inhibitors of specific enzymes and receptors.

    Industry: The compound is used in the development of optoelectronic materials, including organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism of action of 8-Bromo-2,4,6-trichloroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects.

Comparison with Similar Compounds

8-Bromo-2,4,6-trichloroquinazoline can be compared with other quinazoline derivatives such as:

    8-Bromo-2,4-dichloroquinazoline: Similar in structure but with one less chlorine atom, leading to differences in reactivity and biological activity.

    6-Bromoquinazoline derivatives: These compounds have variations in the position of the bromine atom, affecting their chemical and biological properties.

Properties

Molecular Formula

C8H2BrCl3N2

Molecular Weight

312.4 g/mol

IUPAC Name

8-bromo-2,4,6-trichloroquinazoline

InChI

InChI=1S/C8H2BrCl3N2/c9-5-2-3(10)1-4-6(5)13-8(12)14-7(4)11/h1-2H

InChI Key

FFJXNEBOEYIRPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Br)Cl

Origin of Product

United States

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